molecular formula C25H36B2O4 B1275045 9,9-Dihexylfluorene-2,7-diboronic acid CAS No. 203927-98-4

9,9-Dihexylfluorene-2,7-diboronic acid

Cat. No. B1275045
M. Wt: 422.2 g/mol
InChI Key: QFWOJNOZWMHNTK-UHFFFAOYSA-N
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Description

9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .


Molecular Structure Analysis

The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .


Chemical Reactions Analysis

9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .

Scientific Research Applications

Synthesis of Light-Emitting Carbazole-Based Copolymers

Synthesis of Pyrimidine-Fluorene Hybrid Systems

  • Application Summary : This compound is used in the synthesis of new pyrimidine-fluorene hybrid systems . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
  • Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
  • Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .

Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore

  • Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
  • Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
  • Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .

Synthesis of New Pyrimidine- and Fluorene-Containing Oligo(Arylene)s

  • Application Summary : This compound is used in the synthesis of new pyrimidine- and fluorene-containing oligo(arylene)s . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
  • Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
  • Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .

Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore

  • Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
  • Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
  • Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .

Future Directions

9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .

properties

IUPAC Name

(7-borono-9,9-dihexylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOJNOZWMHNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403928
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dihexylfluorene-2,7-diboronic acid

CAS RN

203927-98-4
Record name 9,9-Dihexylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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